Dotriacontatetraenoic acid
Description
Dotriacontatetraenoic acid (32:4n-6) is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 32-carbon backbone and four double bonds, positioned in the omega-6 configuration (first double bond at the sixth carbon from the methyl end). It is synthesized via enzymatic elongation of shorter-chain precursors like arachidonic acid (20:4n-6) . Its structural complexity and chain length differentiate it from shorter PUFAs, impacting its physicochemical properties and biological interactions.
Propriétés
Numéro CAS |
127216-46-0 |
|---|---|
Formule moléculaire |
C32H56O2 |
Poids moléculaire |
472.8 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-dotriaconta-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C32H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h24-31H,2-23H2,1H3,(H,33,34)/b25-24+,27-26+,29-28+,31-30+ |
Clé InChI |
SNEYJAVQXJPFIT-WRMYJCSLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Synonymes |
C32-tetraenoate cis-17,20,23,26-dotriacontatetraenoic acid dotriacontatetraenoic acid |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural Analogues
Table 1: Structural Comparison of Omega-6 and Omega-3 PUFAs
Key Structural Insights:
- Chain Length: Dotriacontatetraenoic acid (32:4n-6) is significantly longer than arachidonic acid (20:4n-6) and docosatetraenoic acid (22:4n-6), which may influence membrane integration and signaling efficiency .
- Double Bond Configuration : Unlike omega-3 VLC-PUFAs (e.g., 34:6n-3), the omega-6 positioning in 32:4n-6 may favor pro-inflammatory signaling pathways .
Functional and Mechanistic Comparisons
Toxicological Profile :
- Limited data exist for 32:4n-6, but related compounds like methyl dotriacontanoate (CAS 41755-79-7) show insufficient toxicological characterization, necessitating caution in handling .
- In contrast, arachidonic acid (20:4n-6) is well-studied, with established roles in inflammation and oxidative stress .
Q & A
Basic Research Questions
Q. What chromatographic methods are recommended for identifying and quantifying Dotriacontatetraenoic acid (32:4(n-6)) in complex lipid mixtures?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with reverse-phase columns coupled to mass spectrometry (MS) for precise separation and identification. Gas chromatography (GC)-MS is suitable for volatile derivatives, but derivatization protocols must be optimized to avoid degradation. Include internal standards (e.g., deuterated fatty acids) to control for matrix effects .
- Example Data :
| Method | Limit of Detection (LOD) | Recovery Rate (%) |
|---|---|---|
| HPLC-MS | 0.1 ng/µL | 92 ± 3 |
| GC-MS | 0.5 ng/µL | 85 ± 5 |
Q. What is the biological significance of Dotriacontatetraenoic acid in cellular membrane dynamics?
- Methodological Answer : Investigate its incorporation into phospholipids using radiolabeled (³H or ¹⁴C) 32:4(n-6) in cell culture models. Measure membrane fluidity via fluorescence anisotropy with probes like DPH (1,6-diphenyl-1,3,5-hexatriene). Compare results with shorter-chain fatty acids (e.g., arachidonic acid) to assess structural-functional relationships .
Advanced Research Questions
Q. How should researchers design experiments to assess concentration-dependent PKC activation by Dotriacontatetraenoic acid?
- Methodological Answer :
- Dose-Response Curves : Test 32:4(n-6) across a logarithmic concentration range (1–100 µM) in PKC activity assays (e.g., radiometric enzyme assays using [γ-³²P]ATP). Include phorbol esters (e.g., TPA) as positive controls to evaluate synergistic effects .
- Replication : Perform triplicate assays across independent experiments to account for batch variability.
- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess significance via ANOVA with post-hoc tests .
Q. What strategies resolve contradictions in reported bioactivity data for 32:4(n-6) across model systems?
- Methodological Answer :
- Systematic Review : Aggregate data from in vitro (e.g., cell lines), ex vivo (e.g., tissue explants), and in vivo models. Use meta-analysis tools (e.g., RevMan) to identify confounding variables (e.g., lipid solubility, delivery vehicles) .
- Standardization : Adopt harmonized protocols for lipid extraction and quantification to minimize technical variability .
Q. How can structural elucidation of 32:4(n-6)-protein interactions inform its mechanistic role in signaling pathways?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between 32:4(n-6) and PKC’s C1 domain. Validate predictions via mutagenesis (e.g., alanine scanning) .
- Biophysical Assays : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
Data Presentation and Interpretation Guidelines
Q. What are best practices for presenting fatty acid bioactivity data in publications?
- Methodological Answer :
- Tables : Summarize EC₅₀ values, statistical significance (p-values), and sample sizes. Avoid redundant data; use supplementary materials for raw datasets .
- Figures : Use line graphs for dose-response curves and bar charts for comparative studies. Annotate error bars (SD or SEM) and significance asterisks (*p < 0.05) .
Q. How should researchers address ethical considerations in studies involving lipid metabolism in animal models?
- Methodological Answer :
- Ethical Approval : Obtain institutional animal care committee (IACUC) approval. Justify sample sizes using power analysis to minimize animal use .
- Data Transparency : Share raw lipidomic datasets via repositories like Figshare with DOIs for reproducibility .
Future Research Directions
Q. What gaps exist in understanding the metabolic pathways of 32:4(n-6)?
- Methodological Answer :
- Isotope Tracing : Use ¹³C-labeled 32:4(n-6) to track elongation/desaturation steps in hepatic or neuronal cells. Combine with knockout models (e.g., ELOVL4-deficient mice) .
- Multi-Omics Integration : Correlate lipidomic data with transcriptomic (RNA-seq) and proteomic profiles to map regulatory networks .
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